(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate

Catalog No.
S8208628
CAS No.
M.F
C16H24N2O3
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidi...

Product Name

(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate

IUPAC Name

benzyl (3S)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidine-1-carboxylate

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C16H24N2O3/c1-2-17(10-11-19)15-8-9-18(12-15)16(20)21-13-14-6-4-3-5-7-14/h3-7,15,19H,2,8-13H2,1H3/t15-/m0/s1

InChI Key

ZVVXLQXDMAQQGH-HNNXBMFYSA-N

SMILES

CCN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

CCN(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2

(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃ and a molecular weight of 292.37 g/mol. It is classified as a specialty chemical and is recognized by its CAS number 1354019-64-9. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and includes an ethyl(2-hydroxyethyl)amino substituent. The presence of the benzyl ester group contributes to its structural complexity and potential biological activity .

The chemical reactivity of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate can be attributed to its functional groups. The carboxylate moiety can undergo esterification reactions, while the amino group can participate in nucleophilic substitutions. Additionally, the compound may engage in acylation reactions due to the presence of the carboxyl group, which can react with various electrophiles. These properties make it a versatile intermediate in organic synthesis .

The synthesis of (S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Introduction of the Ethyl(2-hydroxyethyl)amino Group: This step may involve alkylation reactions where an ethyl group is introduced to a hydroxymethyl or similar precursor.
  • Esterification: Finally, the carboxylic acid group is converted into an ester by reacting with benzyl alcohol under acidic conditions.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product .

(S)-Benzyl 3-(ethyl(2-hydroxyethyl)amino)pyrrolidine-1-carboxylate has potential applications in various fields:

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